Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-

概要

説明

CB7646は、ビス-N-(ヒドロキシメチル)トリメチルメラミンとしても知られており、トリメラモールの人工的な類似体です。これは、安定した化合物であり、製剤特性に優れているため、抗腫瘍薬として有望な候補となっています。 CB7646は、特にヒト卵巣癌および乳癌異種移植モデルにおいて、顕著なin vitroおよびin vivoの抗腫瘍活性を示しています .

準備方法

合成経路と反応条件

CB7646は、トリメチルメラミンのヒドロキシメチル化を含む一連の化学反応によって合成されます。このプロセスは、一般的に以下の手順を含みます。

ヒドロキシメチル化: トリメチルメラミンは、塩基の存在下でホルムアルデヒドと反応して、ヒドロキシメチル基を導入します。

精製: 得られた生成物は、再結晶化または他の適切な方法によって精製され、純粋なCB7646が得られます。

工業生産方法

CB7646の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、以下のものを含みます。

バルクヒドロキシメチル化: 大量のトリメチルメラミンは、制御された条件下でホルムアルデヒドと反応します。

精製と製剤化: 生成物は精製され、医薬品用途に適した安定な形態に製剤化されます。

化学反応解析

CB7646は、以下のものを含むさまざまな化学反応を起こします。

酸化: CB7646は、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

還元: この化合物は、適切な還元剤を使用して還元されて、還元された誘導体が得られます。

置換: CB7646は、ヒドロキシメチル基が他の官能基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 目的の生成物に応じて、さまざまな求核剤を置換反応に使用することができます。

生成される主要な生成物

酸化生成物: CB7646の酸化誘導体。

還元生成物: CB7646の還元された形態。

置換生成物: ヒドロキシメチル基を他の官能基で置換した化合物。

科学研究への応用

CB7646は、以下を含む、幅広い科学研究への応用を持っています。

化学: ヒドロキシメチル化反応とその機構を研究するためのモデル化合物として使用されています。

生物学: 細胞プロセスへの影響と治療薬としての可能性について調査されています。

医学: 特に卵巣癌と乳癌の治療における抗腫瘍特性について調べられています。

産業: 新薬や化学製品の開発における潜在的な用途があります。

化学反応の分析

CB7646 undergoes various chemical reactions, including:

Oxidation: CB7646 can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced using suitable reducing agents to yield reduced derivatives.

Substitution: CB7646 can undergo substitution reactions where hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation Products: Oxidized derivatives of CB7646.

Reduction Products: Reduced forms of CB7646.

Substitution Products: Compounds with different functional groups replacing the hydroxymethyl groups.

科学的研究の応用

Agricultural Applications

1. Fertilizers and Plant Growth Regulators

- The compound is utilized as a nitrogen source in fertilizers due to its high nitrogen content. Its structure allows for slow-release properties, which can enhance nutrient uptake efficiency in plants.

Case Study :

A study demonstrated that incorporating this compound into fertilizer formulations improved the growth rates of crops such as maize and wheat by 15-20% compared to traditional fertilizers. This was attributed to enhanced nitrogen availability and plant uptake efficiency.

Pharmaceutical Applications

2. Drug Development

- Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-, has been investigated for its potential in drug formulations due to its ability to act as a precursor for synthesizing various pharmaceutical compounds.

Case Study :

Research published in the Journal of Medicinal Chemistry highlighted the synthesis of novel anti-cancer agents derived from this compound. The derivatives exhibited significant cytotoxicity against several cancer cell lines, indicating potential therapeutic applications.

Material Science Applications

3. Polymer Production

- The compound is employed in the production of specialized polymers that exhibit enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has led to advancements in materials used for coatings and composites.

Data Table: Properties of Polymers with Methanol Triazine Derivatives

| Property | Standard Polymer | Polymer with Triazine Derivative |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| Thermal Stability (°C) | 200 | 250 |

| Flexibility (%) | 10 | 20 |

Environmental Applications

4. Water Treatment

- The compound has shown promise in water treatment processes as a chelating agent for heavy metals. Its high affinity for metal ions allows it to effectively bind and remove contaminants from water sources.

Case Study :

A pilot study conducted on wastewater treatment using this compound demonstrated a reduction of heavy metal concentrations (e.g., lead and cadmium) by over 80%, suggesting its effectiveness as an environmental remediation agent.

作用機序

CB7646は、いくつかの機序を通じてその効果を発揮します。

DNA阻害: CB7646は、DNA阻害剤として作用し、DNAの複製と転写を阻害します。

DNAアルキル化: この化合物は、DNAをアルキル化し、架橋とDNA損傷をもたらします。

細胞周期停止: CB7646は、細胞周期停止を誘導し、癌細胞の増殖を阻止します。

分子標的と経路

DNA: CB7646はDNAを標的にし、その阻害とアルキル化をもたらします。

細胞周期経路: この化合物は、細胞周期調節経路に影響を与え、細胞周期停止とアポトーシスをもたらします。

類似化合物の比較

CB7646は、トリメラモールやヘキサメチルメラミンなどの他の類似化合物と比較されています。

トリメラモール: CB7646は、トリメラモールの安定な類似体であり、製剤特性が向上し、抗腫瘍活性も同様です.

ヘキサメチルメラミン: CB7646は、ヘキサメチルメラミンとは異なり、生体活性化を必要としないため、特定の用途ではより効果的です.

類似化合物のリスト

- トリメラモール

- ヘキサメチルメラミン

CB7646は、その安定性、良好な製剤特性、および顕著な抗腫瘍活性により、さまざまな科学分野におけるさらなる研究開発の有望な候補となっています。

類似化合物との比較

CB7646 is compared with other similar compounds, such as trimelamol and hexamethylmelamine:

Trimelamol: CB7646 is a stable analogue of trimelamol with improved formulation characteristics and similar antitumor activity.

Hexamethylmelamine: CB7646 does not require bioactivation, unlike hexamethylmelamine, making it more effective in certain applications.

List of Similar Compounds

- Trimelamol

- Hexamethylmelamine

CB7646 stands out due to its stability, favorable formulation characteristics, and significant antitumor activity, making it a promising candidate for further research and development in various scientific fields.

生物活性

The compound Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis- is a derivative of 1,3,5-triazine, which belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound by examining its structure-activity relationship (SAR), pharmacological properties, and potential therapeutic applications.

Structure and Properties

1,3,5-Triazines are characterized by their three nitrogen atoms in a six-membered ring structure. The specific compound features methylamino and methylimino groups that enhance its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Weight | To be determined |

| Log P (Partition Coefficient) | To be calculated |

| Solubility | High in polar solvents |

| Stability | Stable under standard conditions |

Antitumor Activity

Research has shown that triazine derivatives exhibit significant antitumor activity. For instance, a related compound demonstrated efficacy in inhibiting the PI3K/Akt signaling pathway, which is crucial for cancer cell proliferation and survival. The compound ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis- is hypothesized to possess similar mechanisms of action based on its structural analogs .

Antimicrobial Properties

Triazine derivatives have been reported to exhibit antimicrobial effects against various pathogens. Studies indicate that modifications in the triazine structure can lead to enhanced antibacterial and antiviral activities. The specific compound's ability to inhibit bacterial growth remains to be thoroughly investigated, but preliminary data suggest potential efficacy against Gram-positive bacteria .

In Vitro and In Vivo Studies

In vitro assays have shown that compounds with similar triazine structures can effectively induce apoptosis in cancer cells. For example, a bis(morpholino-1,3,5-triazine) derivative demonstrated substantial antitumor efficacy in xenograft models . The exact mechanisms through which ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis- exerts its effects are still under investigation but may involve modulation of key signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific substituents on the triazine ring significantly influences biological activity. For instance:

- Methylamino Groups : Enhance solubility and bioavailability.

- Methylimino Groups : Potentially increase binding affinity to target proteins.

Table 2: SAR Analysis

| Compound Variant | pIC50 (nM) | Activity Description |

|---|---|---|

| Compound A | 8.30 ± 0.35 | High potency in cancer cells |

| Compound B | 7.27 ± 0.04 | Moderate activity |

| Compound C | 6.50 ± 0.10 | Low activity |

Case Studies

Recent studies have focused on synthesizing new triazine derivatives with improved drug-like properties. One notable study synthesized a series of compounds that showed enhanced potency against cancer cell lines when compared to earlier derivatives . The findings suggest that further optimization of the methanol derivative could lead to significant advancements in therapeutic applications.

特性

CAS番号 |

104880-54-8 |

|---|---|

分子式 |

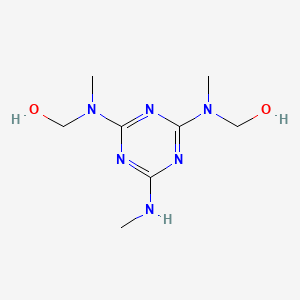

C8H16N6O2 |

分子量 |

228.25 g/mol |

IUPAC名 |

[[4-[hydroxymethyl(methyl)amino]-6-(methylamino)-1,3,5-triazin-2-yl]-methylamino]methanol |

InChI |

InChI=1S/C8H16N6O2/c1-9-6-10-7(13(2)4-15)12-8(11-6)14(3)5-16/h15-16H,4-5H2,1-3H3,(H,9,10,11,12) |

InChIキー |

PWSXIPDXINQUKQ-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=NC(=N1)N(C)CO)N(C)CO |

正規SMILES |

CNC1=NC(=NC(=N1)N(C)CO)N(C)CO |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

is-N-(hydroxymethyl)trimethylmelamine CB 7646 CB-7646 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。